

# Apicidin isoforms and derivatives apicidin F J K L

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## Compound Focus: Apicidin

CAS No.: 183506-66-3

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## Structural Characteristics and Nomenclature

**Apicidins** are a class of cyclic tetrapeptides known for their **histone deacetylase (HDAC) inhibitory** and **antiprotozoal activities** [1] [2]. The core structure consists of four amino acids in a cyclic configuration.

The following table summarizes the specific structural variations that define each isoform relative to the parent compound, **Apicidin F** [2].

Isoform	Amino Acid 1	Amino Acid 2	Amino Acid 3	Amino Acid 4	Key Structural Difference from Apicidin F
<b>Apicidin F (1)</b>	D-pipecolic acid	L-phenylalanine	N-methoxy-L-tryptophan	L-2-aminooctanedioic acid	Parent compound; baseline structure [1]
<b>Apicidin J (2)</b>	D-proline	L-phenylalanine	N-methoxy-L-tryptophan	L-2-aminooctanedioic acid	Substitution: D-proline replaces D-pipecolic acid [2]

Isoform	Amino Acid 1	Amino Acid 2	Amino Acid 3	Amino Acid 4	Key Structural Difference from Apicidin F
<b>Apicidin K (3)</b>	D-pipecolic acid	L-phenylalanine	N-methoxy-L-tryptophan	<b>L-2-amino-8-hydroxyoctanoic acid</b>	Substitution: Hydroxyl group replaces carboxylic acid on the fourth amino acid [2]
<b>Apicidin L (4)</b>	<b>D-proline</b>	L-phenylalanine	N-methoxy-L-tryptophan	<b>L-2-amino-8-hydroxyoctanoic acid</b>	Combined substitutions of J and K: D-proline and the hydroxylated side chain [2]

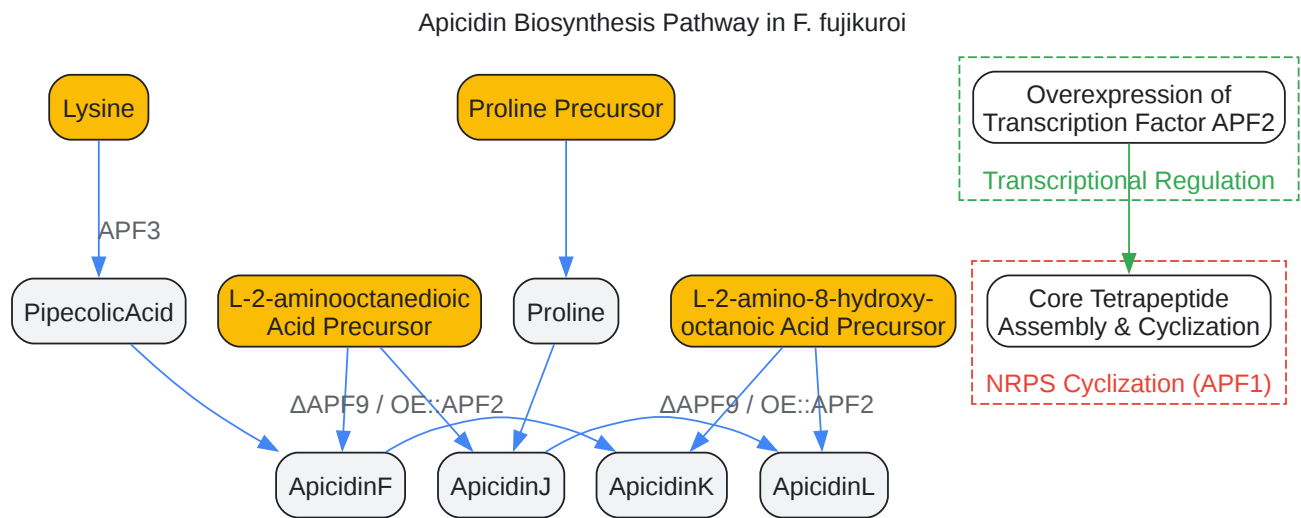
## Biosynthesis and Genetic Regulation

The **apicidins** are synthesized in *F. fujikuroi* by a dedicated **biosynthetic gene cluster (BGC)** [1] [2]. The core enzyme is a **non-ribosomal peptide synthetase (NRPS)** encoded by the *APF1* gene, which incorporates and cyclizes the four constituent amino acids [2].

Key enzymatic steps and regulatory factors in the pathway have been identified through genetic manipulation [1] [2]:

- **APF3**: A  $\Delta 1$ -pyrroline-5-carboxylate reductase involved in the modification of L-lysine to D-pipecolic acid.
- **APF9**: An FAD-dependent monooxygenase implicated in transforming a hydroxyl group to the carboxylic acid of L-2-aminooctanedioic acid. Deletion of this gene ( $\Delta$ APF9) leads to the production of **Apicidin K** and **L**, which contain the hydroxylated variant of this amino acid [2].
- **APF2**: A pathway-specific transcription factor. Its overexpression (OE::*APF2*) is crucial for activating the entire cluster and significantly enhancing the production of **apicidins**, even under typically repressive conditions [1] [2].

The following diagram illustrates the biosynthetic pathway and the genetic modifications used to produce different **apicidin** isoforms.



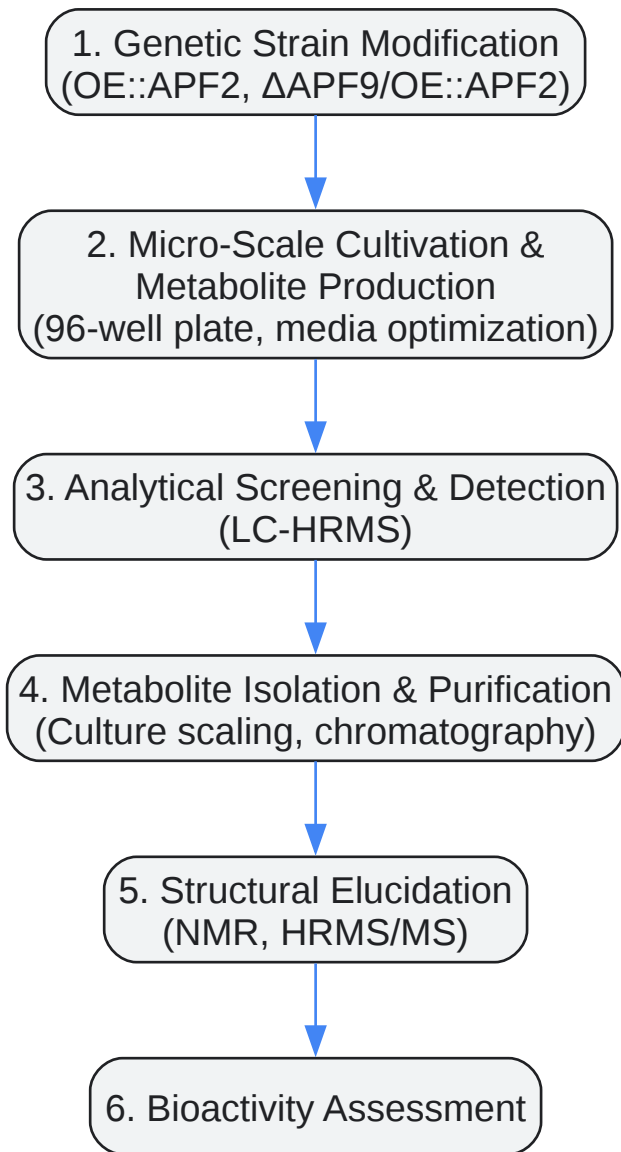
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Diagram of **apicidin** biosynthesis and isoform generation through genetic regulation and precursor modification.

## Experimental Workflow for Discovery and Characterization

The discovery of new **apicidins**, including the recent identification of **Apicidin L**, relies on an integrated workflow of genetic engineering, optimized cultivation, and advanced analytical chemistry [2].

## Experimental Workflow for Apicidin Discovery



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Diagram of the multi-step experimental workflow for discovering and characterizing new **apicidin** isoforms.

## Detailed Methodologies

- **Genetic Strain Modification** [1] [2]: Key mutants include the overexpression of the transcription factor OE : : APF2 and the double mutant  $\Delta$ APF9/OE : : APF2. These strains are fundamental for activating the silent gene cluster and shifting the biosynthetic pathway toward specific derivatives.
- **Micro-Scale Cultivation & Screening** [2]: An established **96-well plate** method is used for high-throughput screening. This approach uses minimal material, allows shorter cultivation times, and enables efficient testing of different culture conditions (e.g., supplementation with specific amino acids) to enhance metabolite production. Multiple biological replicates (e.g., N=6) are typically run.
- **Analytical Screening & Metabolite Isolation** [2]: Crude culture extracts are initially analyzed by **Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS)** to identify **apicidin**-like metabolites based on accurate mass. Following detection, large-scale cultures are grown, and target compounds are extracted and purified using chromatographic techniques to obtain highly pure substances for further analysis.
- **Structural Elucidation** [2]: The final confirmation of a new compound's structure is achieved through a combination of **Nuclear Magnetic Resonance (NMR) spectroscopy** and **HRMS fragmentation analysis**. This provides full characterization of the planar structure and stereochemistry.

## Biological Activity and Therapeutic Potential

The biological activities of the **apicidin** isoforms have been evaluated in key assays to determine their therapeutic potential and cytotoxicity.

Isoform	Anti- <i>P. falciparum</i> Activity (IC <sub>50</sub> )	HDAC Inhibitory Activity (IC <sub>50</sub> )	Cytotoxicity (IC <sub>50</sub> )	Key Findings
<b>Apicidin F (1)</b>	0.67 $\mu$ M [2]	Most potent against HDAC1/2 [2]	110 $\mu$ M (HepG2) [2]	Most active compound against malaria parasite [2]
<b>Apicidin J (2)</b>	Not specified	Potent against HDAC1/2 [2]	Not specified	Similar HDAC inhibition profile to Apicidin F [2]
<b>Apicidin K (3)</b>	Not specified	Not specified	Not specified	Initial yield insufficient for full bioactivity testing [2]
<b>Apicidin L (4)</b>	Not specified	Not specified	Not specified	Newly identified; full bioactivity profile under investigation [2]

Isoform	Anti- <i>P. falciparum</i> Activity (IC <sub>50</sub> )	HDAC Inhibitory Activity (IC <sub>50</sub> )	Cytotoxicity (IC <sub>50</sub> )	Key Findings
Apicidin	0.2 μM [2]	Reference compound	1.3 μM (HepG2) [2]	Foundational member of the class for comparison [2]

## Key Insights for Research and Development

- **Strategic Genetic Manipulation:** The discovery of **Apicidins** J, K, and L was not accidental but the direct result of targeted genetic modifications. This highlights the power of **genetic engineering in activating silent biosynthetic gene clusters** and redirecting pathways to produce novel analogs [1] [2].
- **Critical Role of Regulation:** Overexpression of the pathway-specific transcription factor **Apf2 is a key enabling step** for producing detectable quantities of these metabolites. This appears to be a prerequisite for successful discovery in *F. fujikuroi* [1] [2].
- **Structure-Activity Relationships (SAR):** The data indicates that even single amino acid substitutions can significantly alter biological activity. Replacing D-pipecolic acid with D-proline (as in **Apicidin** J) may retain potent HDAC inhibition, while altering the side chain of the fourth amino acid (as in **Apicidins** K and L) appears to impact anti-malarial potency [2].

The field is advancing rapidly, with research moving from discovery to a deeper understanding of biosynthesis and activity. The current data provides a strong foundation for the further development of **apicidin** derivatives as potential therapeutic agents.

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## References

1. : Characterization and Genetic Manipulation of a New... Apicidin F [pmc.ncbi.nlm.nih.gov]
2. Micro-scale screening of genetically modified *Fusarium fujikuroi* strain... [link.springer.com]

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